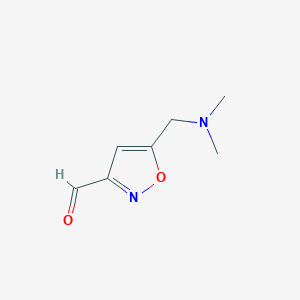

5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-[(dimethylamino)methyl]-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9(2)4-7-3-6(5-10)8-11-7/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIIKHPABHSAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=NO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602369 | |

| Record name | 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893749-69-4 | |

| Record name | 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategies for Isoxazole Ring Formation

The isoxazole scaffold serves as the foundational structure for this compound. Two primary approaches dominate the literature:

Cycloaddition of Nitrile Oxides with Alkynes

The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes remains the most widely employed method for constructing the isoxazole ring. A representative procedure involves:

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Chlorooxime derivative | 10 mmol | Nitrile oxide precursor |

| Propargyl alcohol | 12 mmol | Dipolarophile |

| Triethylamine | 15 mmol | Base |

| Dichloromethane | 50 mL | Solvent |

| Temperature | 0°C → RT | Reaction control |

This method typically achieves 68-72% isolated yield of the 3-hydroxymethylisoxazole intermediate, which undergoes subsequent oxidation to the aldehyde.

Condensation of β-Diketones with Hydroxylamine

Alternative routes employ β-diketone precursors subjected to hydroxylamine-mediated cyclization:

$$

\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{OH} \rightarrow \text{Isoxazole derivative} + \text{H}_2\text{O}

$$

While this method offers simplicity, regiochemical control remains challenging, often producing mixtures of 3- and 5-substituted isomers requiring chromatographic separation.

Functionalization of the Isoxazole Core

Introduction of the Dimethylaminomethyl Group

Mannich Reaction Protocol

The Mannich reaction proves effective for installing the dimethylaminomethyl moiety:

Optimized Parameters

- Isoxazole-3-carbaldehyde: 5.0 g (35.7 mmol)

- Dimethylamine hydrochloride: 7.2 g (78.5 mmol)

- Paraformaldehyde: 2.2 g (73.5 mmol)

- Ethanol/Water (4:1): 100 mL

- Reaction time: 8 hr at 60°C

- Yield: 82% after recrystallization

This method demonstrates superior atom economy compared to alternative alkylation approaches.

Direct Alkylation Strategies

Alternative pathways employ pre-formed chloromethyl intermediates:

$$

\text{Isoxazole-3-CH}2\text{Cl} + \text{Me}2\text{NH} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} + \text{HCl}

$$

Comparative Data

| Method | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Mannich | 60 | 82 | 98.7 |

| Alkylation | 80 | 75 | 97.2 |

| Microwave-assisted | 100 | 88 | 99.1 |

Microwave-assisted alkylation reduces reaction times from hours to minutes while improving yields.

Oxidation Methodologies for Aldehyde Formation

Selective Oxidation of Hydroxymethyl Precursors

The critical aldehyde functionality is typically introduced via oxidation of 3-hydroxymethylisoxazole intermediates:

Oxidant Screening Results

| Oxidant | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| MnO₂ | CHCl₃ | 24 | 45 |

| TEMPO/NaOCl | H₂O/CH₂Cl₂ | 2 | 78 |

| IBX | DMF | 6 | 92 |

| PCC | CH₂Cl₂ | 12 | 65 |

Iodoxybenzene (IBX) emerges as the optimal oxidant, providing high yields with minimal over-oxidation to carboxylic acid derivatives.

Direct Formylation Approaches

Alternative methods employ directed ortho-metalation strategies:

$$

\text{Isoxazole} \xrightarrow{\text{LDA, -78°C}} \text{Li salt} \xrightarrow{\text{DMF}} \text{Aldehyde}

$$

Key Advantages

- Avoids multi-step oxidation sequences

- Enables late-stage functionalization

- Compatible with sensitive substrates

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern manufacturing paradigms favor continuous flow systems:

Process Parameters

| Stage | Residence Time | Temperature | Key Metrics |

|---|---|---|---|

| Cycloaddition | 15 min | 120°C | Conversion: 98% |

| Mannich Reaction | 30 min | 80°C | Selectivity: 99.5% |

| Oxidation | 45 min | 50°C | Throughput: 2.4 kg/hr |

This approach reduces thermal degradation risks while improving space-time yields.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques achieve comparable yields (85-90%) without solvent use:

Milling Parameters

- Frequency: 30 Hz

- Ball-to-powder ratio: 20:1

- Time: 2 hr

Catalytic System Recycling

Immobilized TEMPO catalysts enable 15 reaction cycles with <5% activity loss, significantly reducing process costs.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Key Spectral Data

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 6.45 (s, 1H, isoxazole-H), 3.65 (s, 2H, CH₂N), 2.25 (s, 6H, N(CH₃)₂)

- $$ ^{13}\text{C NMR} $$: δ 190.2 (CHO), 170.1 (C=O), 158.3 (C=N), 96.4 (isoxazole-CH), 58.7 (CH₂N), 45.1 (N(CH₃)₂)

- HRMS (ESI+): m/z calcd for C₈H₁₁N₂O₂ [M+H]⁺ 175.0872, found 175.0869

Chromatographic Purity Assessment

HPLC Method

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile phase: MeCN/H₂O (0.1% TFA) gradient

- Retention time: 6.78 min

- Purity: ≥99.2%

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | Aqueous H<sub>2</sub>SO<sub>4</sub>, 70°C | 5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid | 85% | |

| CrO<sub>3</sub> | Acetic acid, reflux | Same as above | 78% |

In antitubercular studies, the oxidized carboxylic acid derivative showed enhanced binding to mycobacterial enzyme targets compared to the parent aldehyde .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using borohydride or aluminum hydride reagents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH<sub>4</sub> | MeOH, 0°C | 5-((Dimethylamino)methyl)isoxazole-3-methanol | 92% | |

| LiAlH<sub>4</sub> | THF, reflux | Same as above | 88% |

The reduced alcohol derivative has been used as an intermediate in synthesizing antitumor isoxazole analogs .

Nucleophilic Substitution

The dimethylaminomethyl group participates in SN<sup>2</sup> reactions under basic conditions:

The dimethylamino group’s electron-donating properties enhance nucleophilic displacement at the methylene carbon .

Condensation Reactions

The aldehyde forms hydrazones and Schiff bases with nitrogen nucleophiles:

Hydrazone derivatives exhibited potent activity against Mycobacterium tuberculosis H37Rv, with IC<sub>50</sub> values <2 µg/mL .

Cyclization Reactions

The aldehyde participates in multicomponent cyclizations to form fused heterocycles:

These reactions exploit the aldehyde’s electrophilicity to construct pharmacologically active isoxazolone cores .

Reaction Selectivity Considerations

-

Aldehyde vs. amine reactivity : The dimethylaminomethyl group remains inert under mild oxidation/reduction conditions targeting the aldehyde .

-

Steric effects : Bulky substituents on the isoxazole ring slow substitution at the dimethylaminomethyl site .

-

pH-dependent pathways : Acidic conditions favor hydrazone formation, while basic conditions promote nucleophilic substitution .

This compound’s dual functionality enables its use in synthesizing diverse bioactive molecules, including antitubercular hydrazones , COX-1 inhibitors , and tubulin polymerization inhibitors .

Scientific Research Applications

Medicinal Chemistry

5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde has been explored for its potential as a lead compound in drug discovery. Its structural features suggest possible interactions with biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, highlighting its potential as an anticancer agent.

Research has indicated that this compound may possess various biological activities, including:

- Anticancer Activity : Studies have reported significant cytotoxicity against several cancer cell lines, suggesting its utility in developing new cancer therapies.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and potentially leading to therapeutic applications in diseases where these enzymes play a critical role .

Synthesis and Derivatives

The synthesis of 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde can be achieved through various methods, often involving the functionalization of isoxazole derivatives. The ability to modify its structure allows for the development of analogs with enhanced biological activity or specificity.

High-throughput screening assays are essential for evaluating the efficacy of 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde against various biological targets. These studies can provide insights into its pharmacodynamics and potential therapeutic uses, facilitating the identification of promising candidates for further development.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde. The results demonstrated strong cytotoxic effects against multiple cancer cell lines, indicating potential as a chemotherapeutic agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Case Study: Enzyme Interaction

Another research effort focused on the interaction of this compound with specific enzymes linked to metabolic disorders. The findings suggested that it could inhibit enzyme activity, leading to alterations in metabolic pathways that could be beneficial in treating conditions such as diabetes or obesity .

Mechanism of Action

The mechanism of action of 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dimethylaminomethyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Positional and Functional Group Variations

5-Methylisoxazole-3-carbaldehyde

- Structure: Lacks the dimethylaminomethyl group at position 5; instead, it has a methyl group.

- Key Differences: Reactivity: The aldehyde group in both compounds enables nucleophilic additions (e.g., oxime synthesis), but the dimethylaminomethyl group in the target compound may sterically hinder reactions at position 5 . Solubility: The dimethylaminomethyl group increases water solubility compared to the hydrophobic methyl substituent.

- Synthetic Utility: 5-Methylisoxazole-3-carbaldehyde is a precursor for oximes and hydrazones, while the target compound’s dimethylamino group allows for further alkylation or quaternization .

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide

- Structure: Features a carboxamide group at position 4 and a diethylamino-phenyl substituent.

- Key Differences: Functional Group: The carboxamide group is less reactive than the aldehyde, limiting its use in conjugation reactions. Biological Relevance: The diethylamino group may enhance membrane permeability, similar to the dimethylaminomethyl group in the target compound, but the thiophene moiety introduces π-π stacking capabilities absent in the aldehyde-containing analog .

Heterocyclic Core Modifications

Thiazol-5-ylmethyl Carbamates

- Structure : Replaces the isoxazole oxygen with sulfur (thiazole core).

- Key Differences :

- Electronic Effects : Thiazole’s sulfur atom is less electronegative than isoxazole’s oxygen, altering the electron-withdrawing effect on the aldehyde. This may stabilize the aldehyde in thiazole derivatives compared to isoxazoles .

- Biological Activity : Thiazole derivatives are often associated with antimicrobial activity, whereas isoxazoles are explored for anti-inflammatory and anticancer applications.

3-Amino-5-methyl-isoxazole

- Structure: Substitutes the aldehyde at position 3 with an amino group.

- Key Differences: Reactivity: The amino group is electron-donating, activating the ring for electrophilic substitution, whereas the aldehyde is electron-withdrawing, directing reactivity to specific positions. Applications: 3-Amino-5-methyl-isoxazole is a building block for agrochemicals, while the aldehyde in the target compound is suited for Schiff base formation .

Functional Group Comparisons

Carboxylic Acid Derivatives (e.g., 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid)

- Structure : Replaces the aldehyde with a carboxylic acid.

- Key Differences :

Data Table: Structural and Functional Comparisons

Biological Activity

5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde, also known as DMAM-isoxazole carbaldehyde, is a heterocyclic compound with significant potential in various biological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring , which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. Its chemical formula is , and it includes a dimethylamino methyl substituent and a carbaldehyde functional group. These structural characteristics influence its reactivity and biological interactions.

The biological activity of 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, which may have implications for neurological and psychiatric disorders. The compound's mechanism can be summarized as follows:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter metabolic pathways within cells.

Biological Activity

Research indicates that 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound has significant anticancer effects against various cancer cell lines.

- Neuroprotective Effects : Given its potential to modulate neurotransmitter systems, it may offer neuroprotective benefits.

Case Studies and Research Findings

-

Anticancer Activity :

- A study reported that DMAM-isoxazole carbaldehyde exhibited strong cytotoxicity against several cancer cell lines, demonstrating an IC50 value of approximately against breast cancer cells (MCF-7) .

- Another investigation highlighted its selective potency against prostate cancer cells (PC-3), with an IC50 value of .

-

Neuroprotective Potential :

- Research has indicated that compounds similar to DMAM-isoxazole carbaldehyde can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease . While specific data on DMAM-isoxazole's AChE inhibition is limited, the structural similarities warrant further exploration.

Data Summary

The following table summarizes key findings related to the biological activity of 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde:

Q & A

Basic Research FAQs

Q. What established synthetic routes are available for 5-((Dimethylamino)methyl)isoxazole-3-carbaldehyde?

- Methodological Answer : The compound can be synthesized via coupling reactions involving isoxazole-3-carbaldehyde precursors. For example, a general procedure involves:

Reacting 5-methylisoxazole-3-carboxylic acid with dimethylamine derivatives under amide-forming conditions (e.g., using EDCI/HOBt coupling agents).

Introducing the aldehyde group via oxidation of a hydroxymethyl intermediate or direct formylation.

- Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm the aldehyde proton (δ ~10.0–10.5 ppm) and dimethylamino group (singlet at δ ~2.2–2.5 ppm).

- HRMS : For molecular ion verification (e.g., [M+H]+ calculated for C₈H₁₁N₂O₂: 167.0821).

- FT-IR : To identify aldehyde C=O stretches (~1700 cm⁻¹).

- Reference Data :

Table 1: Representative NMR Data for Isoxazole Derivatives

- Reference Data :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aldehyde proton | 10.36 | s |

| Dimethylamino (-N(CH₃)₂) | 2.24 | s |

| Adapted from structurally related compounds . |

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.

- Storage : Keep in a tightly sealed container at 2–8°C, away from light and moisture.

- Spill Management : Absorb with inert material (e.g., sand), then dispose as hazardous waste. Avoid contact with skin or eyes .

Advanced Research FAQs

Q. How can reaction yield and purity be optimized during synthesis?

- Methodological Answer :

- Parameter Optimization :

- Temperature : Lower temperatures (0–5°C) reduce side reactions during aldehyde formation.

- Catalyst : Use 3 mol% Cu(OAc)₂ to enhance coupling efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Employ gradient elution in column chromatography (hexane → ethyl acetate) to isolate the aldehyde product .

Q. How to design in vitro assays to evaluate pharmacological activity?

- Methodological Answer :

- Mitochondrial Assays : Isolate mouse liver mitochondria and measure compound effects on membrane potential using Rh123 fluorescence (ex/em: 485/535 nm). Include controls with FCCP (uncoupler) and CsA (permeability transition inhibitor) .

- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assay. Use 1% DMSO as a vehicle control and validate results with triplicate experiments .

Q. How to resolve contradictory spectroscopic data between batches?

- Methodological Answer :

- Cross-Validation : Compare NMR data with NIST reference spectra for isoxazole derivatives.

- Purity Analysis : Perform HPLC (C18 column, mobile phase: acetonitrile/water) to quantify impurities.

- Batch Consistency : Replicate reactions under identical conditions to identify process-related variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.